2-Hexyl-1-decanol-d3
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Overview
Description
2-Hexyl-1-decanol-d3, also known as 2-hexyldecanol, is an organic compound with the molecular formula C16H34O. It is a branched alcohol and a colorless liquid with low viscosity at room temperature. This compound is soluble in many organic solvents such as ether, chloroform, and benzene . It is commonly used as an industrial raw material for the preparation of surfactants, softeners, and solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyl-1-decanol-d3 can be synthesized through the dehydration and condensation of aliphatic alcohols. One preparation method involves the following steps :
- Mix 130g of n-octanol and 3.5g of 45wt% sodium hydroxide aqueous solution in a 250ml three-mouth bottle, stir at 250rpm for 8 minutes, then raise the temperature to 165°C for 3 hours.
- Cool the mixed solution to 20°C, add 0.28g of zinc powder, stir for 8 minutes, raise the temperature to 195°C, and react for 5 hours. Then continue to raise the temperature to 240°C, react for 30 minutes, and then cool to 20°C.
- Extract the reaction product with 120g of n-heptane, wash with water until the pH value is 6-7, and distill under reduced pressure to obtain a colorless transparent liquid with a yield of 91.75%.
Industrial Production Methods
In industrial settings, this compound is produced using similar dehydration and condensation processes, often involving catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-1-decanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Hexyl-1-decanol-d3 has a wide range of applications in scientific research, including :
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the extraction of non-polar acidic drugs from human plasma by parallel artificial liquid membrane extraction (PALME).
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, softeners, and lubricants.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-decanol-d3 involves its interaction with various molecular targets and pathways. As a long-chain alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of drugs by altering cell membrane properties .
Comparison with Similar Compounds
2-Hexyl-1-decanol-d3 can be compared with other similar compounds, such as :
- 2-Butyl-1-octanol
- Octyldodecanol
- 2-Decyl-1-tetradecanol
- 2-Ethyl-1-hexanol
- 2-Pentyl-1-nonanol
- 2-Octyl-1-dodecanol
Uniqueness
This compound is unique due to its branched structure, which imparts specific physical and chemical properties, such as low viscosity and solubility in various organic solvents. These properties make it particularly useful in industrial applications and scientific research .
Properties
Molecular Formula |
C16H34O |
---|---|
Molecular Weight |
245.46 g/mol |
IUPAC Name |
10,10,10-trideuterio-2-hexyldecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3/i1D3 |
InChI Key |
XULHFMYCBKQGEE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCC(CCCCCC)CO |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO |
Origin of Product |
United States |
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